molecular formula C13H15ClF3NO3 B1456339 Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-74-4

Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456339
CAS No.: 1354484-74-4
M. Wt: 325.71 g/mol
InChI Key: ONFRMYCHLNBQNO-GNAZCLTHSA-N
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Description

Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl-substituted phenoxy group at the 4-position and a methyl ester at the 2-position. The compound’s stereochemistry ((2S,4S)) and the trifluoromethyl group are critical for its physicochemical properties, including lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16;/h2-5,8,10,17H,6-7H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFRMYCHLNBQNO-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications in research.

  • Chemical Formula : C₁₃H₁₄F₃NO₃
  • CAS Number : 774223-28-8
  • Molecular Weight : 305.25 g/mol
  • IUPAC Name : this compound

The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Research indicates that it may influence pathways involving phosphodiesterase enzymes, which are crucial in regulating intracellular signaling cascades.

Key Mechanisms

  • Phosphodiesterase Inhibition : this compound has been shown to inhibit phosphodiesterase (PDE) activity, particularly PDE10A, leading to increased levels of cyclic AMP (cAMP) within cells. This modulation can affect neuronal signaling and has implications for neuropsychiatric disorders .
  • Anti-Cancer Activity : The compound has been studied for its potential anti-cancer properties. In vitro studies suggest that it may inhibit tumor growth by affecting pathways related to angiogenesis and apoptosis resistance .
  • Inflammatory Response Modulation : It has been noted that this compound can alter inflammatory responses by modulating prostaglandin E2 (PGE2) synthesis, which plays a significant role in inflammation and cancer progression .

Biological Activity Data

Activity TypeEffectReference
PDE InhibitionIncreased cAMP levels
Tumor Growth InhibitionReduced proliferation in cancer cells
Anti-inflammatoryModulation of PGE2 synthesis

Case Study 1: Neuropsychiatric Disorders

A study investigated the effects of this compound on models of anxiety and depression. Results indicated that the compound significantly reduced anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Cancer Research

In a series of experiments focusing on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth and migration. The study highlighted its ability to downregulate key signaling pathways involved in cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s closest analogs differ primarily in the substituents on the phenoxy group and pyrrolidine ring. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Hydrochloride Salts) Substituent(s) on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Purity (%) Hazard Class Evidence ID
Target Compound 2-(trifluoromethyl) Not provided Not provided Not given Not specified N/A
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy] 2-bromo, 4-tert-pentyl C₁₇H₂₅BrClNO₃ 406.7 ≥95 Not specified
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy] 2-chloro, 4-tert-pentyl C₁₇H₂₅Cl₂NO₃ 362.8 (calculated) Not given Not specified
Methyl (2S,4S)-4-[4-(tetramethylbutyl)phenoxy] 4-(1,1,3,3-tetramethylbutyl) C₂₀H₃₂ClNO₃ 369.93 Not given IRRITANT
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy] 4-chloro-naphthyl C₁₆H₁₇Cl₂NO₃ 342.22 Not given IRRITANT
Methyl (2S,4S)-4-(2,5-dichlorophenoxy) 2,5-dichloro C₁₂H₁₃Cl₂NO₃ 290.14 Not given Not specified
Methyl (2S,4S)-4-[2-(sec-butyl)phenoxy] 2-sec-butyl C₁₆H₂₄ClNO₃ 313.83 Not given Not specified

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl, bromo, chloro): Enhance stability and resistance to oxidative metabolism. The trifluoromethyl group (in the target compound) offers superior electronegativity and lipophilicity compared to halogens like bromo or chloro . The tert-pentyl group in and may enhance binding to hydrophobic pockets in enzymes or receptors . Aromatic Extensions (e.g., naphthyl in ): Extend π-π interactions, likely influencing binding affinity in protein targets .
  • Molecular Weight Trends: Lower molecular weights (e.g., 290.14 g/mol in ) correlate with simpler substituents (dichlorophenoxy), while bulkier groups (e.g., tetramethylbutyl in ) increase molecular weight .

Hazard and Stability Profiles

  • Irritant Classifications : Compounds with naphthyl () or tetramethylbutyl () substituents are labeled irritants, suggesting handling precautions for mucosal or dermal exposure .
  • Stability: notes long-term storage at room temperature for the bromo-tert-pentyl analog, implying stability under standard lab conditions .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multi-step process starting from a suitably substituted pyrrolidine precursor. The key steps include:

Detailed Synthetic Route

Step Reaction Type Description Reagents/Conditions Outcome
1 Pyrrolidine ring formation Synthesis of (2S,4S)-pyrrolidine core with protected amino and hydroxyl groups Chiral starting materials or resolution methods Enantiomerically pure pyrrolidine intermediate
2 Nucleophilic aromatic substitution (SNAr) or coupling Attachment of 2-(trifluoromethyl)phenoxy group to the 4-position of pyrrolidine ring 2-(trifluoromethyl)phenol derivative, base (e.g., K2CO3), solvent (e.g., DMF), heating Formation of 4-(2-trifluoromethylphenoxy)pyrrolidine intermediate
3 Esterification Methyl ester formation at the 2-carboxylate position Methylating agent (e.g., diazomethane or methyl iodide), base or acidic catalyst Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate
4 Salt formation Conversion to hydrochloride salt Treatment with HCl in anhydrous solvent (e.g., ether or dichloromethane) Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Research Findings and Optimization Data

  • The stereochemical integrity of the pyrrolidine ring is crucial for biological activity; thus, enantioselective synthesis or chiral resolution is emphasized.
  • The trifluoromethyl group on the phenoxy ring enhances lipophilicity, which is beneficial for membrane permeability.
  • The coupling step to introduce the 2-(trifluoromethyl)phenoxy moiety is typically performed under mild basic conditions to avoid racemization.
  • Esterification to the methyl ester is commonly done using mild methylating agents to preserve stereochemistry.
  • Formation of the hydrochloride salt improves compound stability and aqueous solubility, facilitating handling and formulation.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Notes
Pyrrolidine stereochemistry (2S,4S) confirmed by chiral HPLC or NMR
Coupling reagent/base 2-(trifluoromethyl)phenol derivative, K2CO3 or similar base
Solvent for coupling Polar aprotic solvents such as DMF or DMSO
Temperature for coupling 50–100 °C
Esterification agent Diazomethane, methyl iodide, or dimethyl sulfate
Esterification conditions Mild, to avoid racemization
Salt formation HCl gas or HCl in organic solvent
Purification Crystallization or preparative chromatography

Representative Reaction Scheme (Conceptual)

  • Starting material: (2S,4S)-pyrrolidine derivative with free 4-hydroxyl or amino group.
  • Step 1: Reaction with 2-(trifluoromethyl)phenol under basic conditions to form the ether linkage at the 4-position.
  • Step 2: Methyl esterification of the carboxylate group.
  • Step 3: Treatment with hydrochloric acid to yield the hydrochloride salt.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves:
  • Cyclization : Formation of the pyrrolidine ring via precursors like di-tert-butyl dicarboxylates under acidic/basic conditions .
  • Coupling : Introducing the trifluoromethylphenoxy group via nucleophilic substitution or Mitsunobu reaction .
  • Esterification : Methylation of the carboxyl group using methanol/HCl .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients to isolate the hydrochloride salt .

Q. Optimization Strategies :

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDichloromethane or THFEnhances reactant solubility
Temperature0–50°C (ester reduction)Minimizes side reactions
CatalystTriethylamine for acylationReduces steric hindrance
Reaction Time12–24 hours (coupling steps)Ensures completion

Q. What analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer :
  • LC-MS : Validates molecular weight (m/z 325.71 [M+H]⁺) and detects impurities .
  • Chiral HPLC : Resolves enantiomers using columns like YMC-Actus Triart C18 (retention time: 1.27–1.37 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy : Assigns stereochemistry (e.g., ¹H/¹³C NMR for (2S,4S) configuration) .
  • Elemental Analysis : Confirms Cl and F content to verify stoichiometry .

Q. How does the trifluoromethyl group influence physicochemical properties?

  • Methodological Answer : The -CF₃ group increases lipophilicity (logP ~2.5), enhancing membrane permeability. This is measured via reversed-phase HPLC or computational tools (e.g., Schrödinger’s QikProp) . The group also improves metabolic stability by resisting oxidative degradation, as shown in accelerated stability studies (pH 2–12, 40°C) .

Advanced Research Questions

Q. How can contradictory biological activity data in different assays be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Stereochemical impurities : Re-test using chiral HPLC-purified samples .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH .
  • Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
    Example : If IC₅₀ varies, perform dose-response curves in triplicate and validate with knockout cell models .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to favor (2S,4S) configuration .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to separate diastereomers .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to isolate enantiopure crystals .

Q. How can in silico approaches predict biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., serine proteases) .
  • QSAR Models : Train on pyrrolidine derivatives with known IC₅₀ values to predict activity .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

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